molecular formula C7H13N B2387757 2,2,3-Trimethylbutanenitrile CAS No. 26154-43-8

2,2,3-Trimethylbutanenitrile

Cat. No.: B2387757
CAS No.: 26154-43-8
M. Wt: 111.188
InChI Key: OOJGIODFNBVSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2,3-Trimethylbutanenitrile” is a chemical compound with the CAS Number: 26154-43-8 . It has a molecular weight of 111.19 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point between 22-25 degrees Celsius .

Scientific Research Applications

Oxidation and Combustion Properties

Research has explored the oxidation properties of 2,2,3-trimethylbutane, also known as 2,2,3-trimethylbutanenitrile, particularly in the context of combustion. Baldwin et al. (1981) studied the oxidation of 2,2,3-trimethylbutane by adding traces of the alkane to mixtures of hydrogen and oxygen. They observed that propene, isobutene, and 2,2,3-trimethylbut-1-ene were major initial products, indicating significant reactivity under these conditions (Baldwin, Walker, & Walker, 1981).

Potential as a Gasoline Octane Booster

2,2,3-Trimethylbutane has been identified as a potential gasoline octane booster due to its high research octane number (RON). Atef et al. (2019) conducted a study developing a detailed kinetic model for 2,2,3-trimethylbutane combustion, highlighting its potential in enhancing gasoline performance (Atef et al., 2019).

Selective Formation on Solid Acids

The selective formation of 2,2,3-trimethylbutane on solid acids has been another area of interest. Ahn, Temel, and Iglesia (2009) found that 2,2,3-trimethylbutane selectively forms from dimethyl ether at low temperatures on acid zeolites, indicating its potential for specific chemical synthesis pathways (Ahn, Temel, & Iglesia, 2009).

Vibrational Analysis

The vibrational properties of 2,2,3-trimethylbutane have been analyzed to understand its molecular structure and behavior. Crowder and Gross (1983) obtained liquid and solid-state infrared spectra for this compound, contributing to a more comprehensive understanding of its molecular dynamics (Crowder & Gross, 1983).

Decomposition Studies

Studies on the decomposition of 2,2,3-trimethylbutane, especially in the presence of oxygen, have provided insights into its stability and reactivity. Atri, Baldwin, Evans, and Walker (1978) investigated its decomposition and found that certain radicals formed by its attack react primarily through C—C homolysis (Atri, Baldwin, Evans, & Walker, 1978).

Rate of H-Abstraction by OH Radicals

Liu, Khaled, Giri, Assaf, Fittschen, and Farooq (2017) measured the reaction rate coefficients for the abstraction of H atoms by OH radicals from 2,2,3-trimethylbutane, which is essential for understanding its behavior in chemical reactions (Liu, Khaled, Giri, Assaf, Fittschen, & Farooq, 2017).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H228, H301, H311, H315, H319, H331, and H335 . These codes represent various hazards such as flammability and toxicity. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

The mode of action of 2,2,3-Trimethylbutanenitrile is currently unknown due to the lack of research on this specific compound . It’s possible that it could interact with biological systems in a variety of ways, depending on its concentration, the specific environment, and the presence of other molecules.

Result of Action

The molecular and cellular effects of this compound are currently unknown . More research is needed to determine how this compound might interact with cells and what effects it might have at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can all affect how a compound behaves. For this compound, these factors could potentially influence its solubility, reactivity, and overall behavior in a biological system .

Properties

IUPAC Name

2,2,3-trimethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGIODFNBVSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.